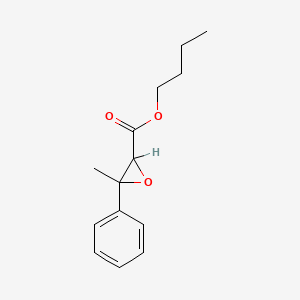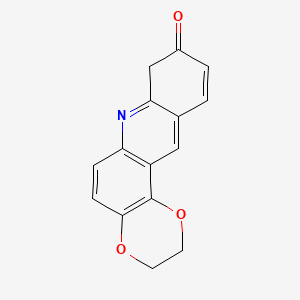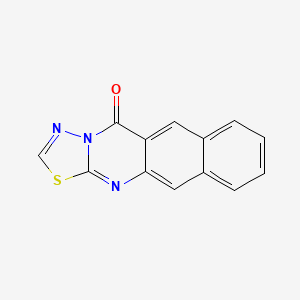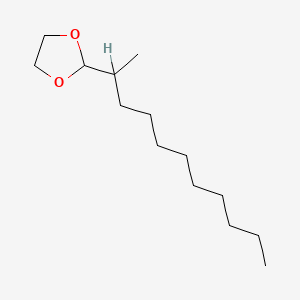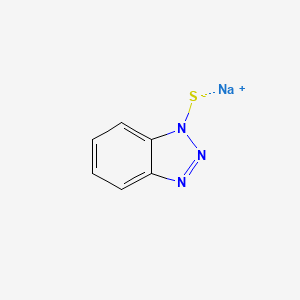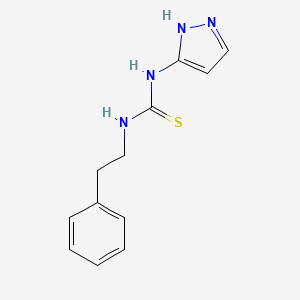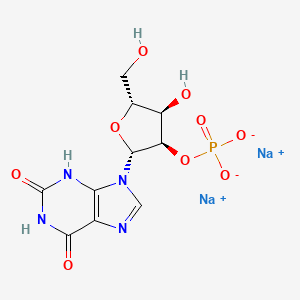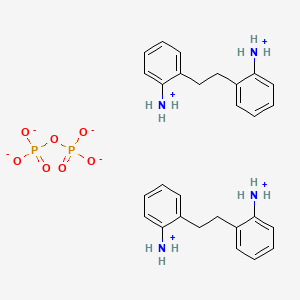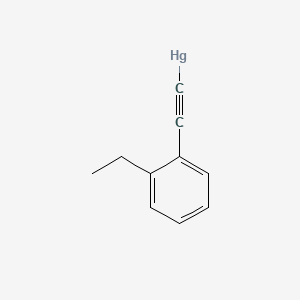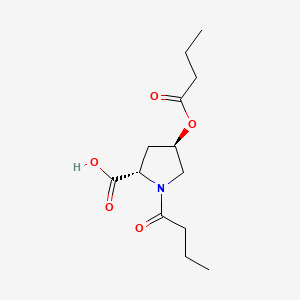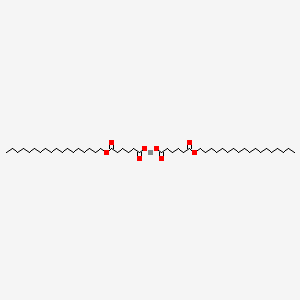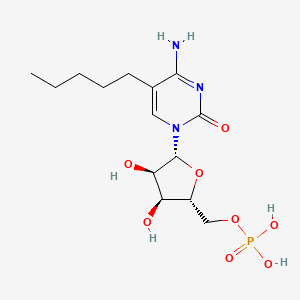
5-n-Pentylcytidine 5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-n-Pentylcytidine 5’-monophosphate: is a nucleoside monophosphate that consists of a cytidine molecule attached to a pentyl group at the 5’ position and a phosphate group. This compound is a derivative of cytidine, a pyrimidine nucleoside, and is involved in various biochemical processes. It is of interest in both biochemical research and potential therapeutic applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Pentylcytidine 5’-monophosphate typically involves the phosphorylation of 5-n-Pentylcytidine. This can be achieved through enzymatic or chemical phosphorylation methods. Enzymatic methods often use nucleoside kinases, such as deoxycytidine kinase, in the presence of a phosphate donor like guanosine 5’-triphosphate. Chemical phosphorylation can be performed using phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of nucleoside monophosphates, including 5-n-Pentylcytidine 5’-monophosphate, often employs biotechnological approaches. Engineered strains of Escherichia coli can be used to produce high yields of nucleoside monophosphates through fermentation processes. These strains are modified to overexpress specific enzymes and pathways that enhance the production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-n-Pentylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pentyl group or the phosphate group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-n-Pentylcytidine 5’-monophosphate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nucleoside derivatives and as a model compound for studying nucleoside chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mécanisme D'action
The mechanism of action of 5-n-Pentylcytidine 5’-monophosphate involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for nucleoside kinases, leading to the formation of nucleoside triphosphates, which are essential for DNA and RNA synthesis. Additionally, it may inhibit certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Cytidine 5’-monophosphate: A nucleoside monophosphate with a cytidine base and a phosphate group.
Deoxycytidine 5’-monophosphate: Similar to cytidine 5’-monophosphate but lacks an oxygen atom at the 2’ position of the ribose.
Uridine 5’-monophosphate: A nucleoside monophosphate with a uridine base and a phosphate group.
Uniqueness: 5-n-Pentylcytidine 5’-monophosphate is unique due to the presence of the pentyl group at the 5’ position, which can influence its chemical properties and biological activity. This modification may enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside monophosphates .
Propriétés
Numéro CAS |
117309-84-9 |
|---|---|
Formule moléculaire |
C14H24N3O8P |
Poids moléculaire |
393.33 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5-pentylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H24N3O8P/c1-2-3-4-5-8-6-17(14(20)16-12(8)15)13-11(19)10(18)9(25-13)7-24-26(21,22)23/h6,9-11,13,18-19H,2-5,7H2,1H3,(H2,15,16,20)(H2,21,22,23)/t9-,10-,11-,13-/m1/s1 |
Clé InChI |
UITOCKSZYCTCPL-PRULPYPASA-N |
SMILES isomérique |
CCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
CCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



